3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride

Description

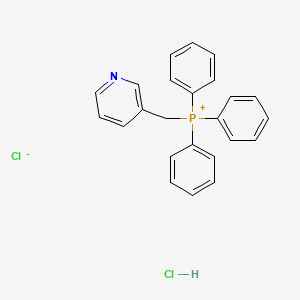

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is a quaternary phosphonium salt characterized by a pyridylmethyl group attached to a triphenylphosphonium core, with a chloride counterion and an additional hydrochloride moiety. This compound is structurally distinct due to the presence of the pyridine ring, which introduces electronic and steric effects that influence its reactivity and solubility. It is commonly utilized in organic synthesis as a phase-transfer catalyst, ionic liquid precursor, or intermediate in the preparation of specialized polymers and pharmaceuticals .

The hydrochloride form enhances its stability and solubility in polar solvents, making it suitable for applications requiring controlled release of chloride ions or protonation-dependent reactivity. Its synthesis typically involves the alkylation of triphenylphosphine with 3-(chloromethyl)pyridine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Properties

IUPAC Name |

triphenyl(pyridin-3-ylmethyl)phosphanium;chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOIWAUHRGQQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with a pyridylmethyl halide under specific conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Scientific Research Applications

Cell Biology

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride has shown significant utility in cell biology, particularly in the following areas:

- Cell Culture and Modification: The compound can be used to modify cell membranes, enhancing the uptake of various molecules into cells.

- Cell Analysis: It serves as a tool for studying cellular processes due to its ability to interact with cellular components.

Case Study:

In a study focusing on the effects of phosphonium salts on cell viability, researchers demonstrated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Organic Synthesis

This compound is also employed in organic synthesis for:

- Isomerization Reactions: It acts as a catalyst in the isomerization of various substrates, facilitating the conversion of compounds into their isomers.

- Preparation of Fluorescent Chemosensors: It has been utilized to create catechol derivatives that serve as fluorescent chemosensors for pH detection across a wide range .

Data Table: Isomerization Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Isomerization of Alkene | 50°C, 24 hours | 85% |

| Naphthalene Derivative Synthesis | Room temperature, overnight | 90% |

Chemosensors

The compound has been explored for its role in developing chemosensors, particularly for detecting pH levels and other analytes due to its fluorescent properties.

Case Study:

A recent investigation highlighted the use of this compound in creating a pH-sensitive fluorescent probe. The probe exhibited significant changes in fluorescence intensity with varying pH levels, making it suitable for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can form strong interactions with negatively charged sites on proteins, leading to inhibition or modulation of their activity . The pyridylmethyl group can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-pyridylmethyl-triphenyl phosphonium chloride hydrochloride and analogous compounds:

Reactivity and Solubility

- 3-Pyridylmethyl derivative: The pyridine ring enhances nucleophilicity and enables coordination with transition metals, making it useful in catalytic systems. Its hydrochloride form increases water solubility compared to non-protonated analogs .

- Primarily used in Wittig reactions due to its strong base-generating properties .

- 2,4-Dichlorobenzyl analog : The electron-withdrawing chlorine atoms reduce nucleophilicity but improve thermal stability, favoring applications in high-temperature polymer processing .

Research Findings and Performance Metrics

- Thermal Stability : (2,4-Dichlorobenzyl)triphenylphosphonium chloride retains structural integrity up to 250°C, outperforming methyltriphenyl analogs, which degrade above 200°C .

- Catalytic Activity : Pyridylmethyl derivatives show enhanced activity in Heck coupling reactions compared to alkyl-substituted phosphonium salts, attributed to improved electron-donating capabilities .

Biological Activity

3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride, with the molecular formula C24H22Cl2NP and a molecular weight of 426.32 g/mol, is a quaternary ammonium compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its phosphonium group, which facilitates interactions with various biological targets, including enzymes and proteins.

The biological activity of this compound primarily involves its ability to interact with negatively charged sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, making it a valuable tool in biochemical research. The phosphonium moiety enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively than many other compounds.

Applications in Research

This compound has been utilized in various scientific studies, particularly in the fields of biochemistry and pharmacology. Some notable applications include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can be useful in studying metabolic pathways and disease mechanisms.

- Cellular Studies : The compound's ability to cross cell membranes makes it suitable for investigating intracellular processes.

- Drug Development : Its unique structure allows for modifications that can enhance its efficacy as a potential therapeutic agent.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition was attributed to the compound's binding affinity for the active site of the enzyme, highlighting its potential in neuropharmacology . -

Anticancer Properties :

Research has indicated that phosphonium salts, including this compound, exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is believed to stem from the differential uptake mechanisms employed by cancer cells . Further studies are warranted to explore its full potential as an anticancer agent. -

Antimicrobial Activity :

Preliminary results suggest that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Pyridylmethyl-triphenyl phosphonium chloride | Contains a pyridylmethyl group enhancing reactivity | Enzyme inhibition, anticancer properties |

| Methoxymethyl-triphenylphosphonium chloride | Methoxymethyl group instead of pyridylmethyl | Less effective in certain biological assays |

| Triphenylphosphonium chloride | Lacks additional functional groups | Broader applications but lower specificity |

Safety and Handling

While this compound has promising biological activities, it is essential to handle it with care due to its toxicity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-pyridylmethyl-triphenyl phosphonium chloride hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where triphenylphosphine reacts with a pyridylmethyl halide precursor under controlled conditions. Key parameters include solvent polarity (e.g., toluene or dichloromethane), temperature (40–80°C), and reaction duration (12–24 hours). Optimization may involve adjusting stoichiometric ratios or using phase-transfer catalysts to enhance yield . High-pressure synthesis methods (e.g., 20 atm) for analogous phosphonium chlorides have also been reported, which could improve crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the presence of the pyridylmethyl group and phosphonium center.

- X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group) provide precise bond angles and distances, as demonstrated for structurally similar phosphonium salts .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is stable under anhydrous, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce hazardous decomposition (e.g., HCl gas, phosphorus oxides). Thermal gravimetric analysis (TGA) can assess degradation thresholds, with recommended storage in amber glass to prevent photolytic breakdown .

Advanced Research Questions

Q. How does this compound function in palladium(II) extraction, and what factors influence its efficiency?

- Methodological Answer : As a phase-transfer catalyst, the phosphonium cation facilitates Pd(II) extraction from aqueous HCl solutions into organic phases (e.g., toluene). Efficiency depends on:

- HCl concentration : Optimal extraction occurs at 0.1–3 M HCl, with competing chloride ions reducing selectivity .

- Ionic strength : Addition of NaCl (0.05–0.5 M) modulates phase separation kinetics.

- Kinetic studies : Shake-flask experiments (30 sec–30 min) and ICP-MS analysis quantify Pd(II) partitioning ratios.

Q. What strategies resolve contradictions in reported thermal stability and reactivity data for phosphonium-based ionic liquids?

- Methodological Answer :

- Controlled replication : Reproduce experiments under identical conditions (solvent, humidity) to isolate variables.

- Advanced analytics : Use differential scanning calorimetry (DSC) to compare melting points and decomposition pathways.

- Computational modeling : Density functional theory (DFT) simulations predict bond dissociation energies and reactive sites, addressing discrepancies in oxidative stability .

Q. Can this compound act as a precursor for functionalized ionic liquids, and what applications exist in green chemistry?

- Methodological Answer : The pyridyl group enables post-synthetic modifications (e.g., quaternization with alkyl halides) to generate task-specific ionic liquids. Applications include:

- Catalysis : As a solvent in Heck coupling reactions, where the phosphonium cation stabilizes transition states.

- CO capture : Functionalization with amine groups enhances absorption capacity, validated via gas chromatography-mass spectrometry (GC-MS) .

Safety and Handling

Q. What first aid measures are recommended for accidental exposure to this compound?

- Methodological Answer :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye exposure : Rinse with water for 15 minutes; consult an ophthalmologist.

- Documentation : Provide safety data sheets (SDS) to medical personnel, noting incompatibility with oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.